molecular formula C25H16Cl2N6O2S B13134945 Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-chlorophenyl)-1H-1,3,4-triazol-2-yl)thio)- CAS No. 116989-82-3

Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-chlorophenyl)-1H-1,3,4-triazol-2-yl)thio)-

Cat. No.: B13134945
CAS No.: 116989-82-3
M. Wt: 535.4 g/mol
InChI Key: GQBFYTCXYOJENU-UHFFFAOYSA-N
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Description

Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-chlorophenyl)-1H-1,3,4-triazol-2-yl)thio)- is a complex organic compound that features a unique combination of indoloquinoxaline, triazole, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-chlorophenyl)-1H-1,3,4-triazol-2-yl)thio)- typically involves multiple steps:

    Formation of the Indoloquinoxaline Core: The indoloquinoxaline core can be synthesized through a cyclization reaction involving an indole derivative and a quinoxaline precursor under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a nucleophilic site on the indoloquinoxaline core.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions.

    Thioether Formation: The final step involves the formation of the thioether linkage, where a thiol group reacts with a suitable electrophilic site on the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups (if present) or at the double bonds within the indoloquinoxaline core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various halides are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines (from nitro groups) and reduced indoloquinoxaline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Protein Binding: It can be used in studies involving protein-ligand interactions.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Anticancer Research: Preliminary studies suggest potential anticancer activity, making it a subject of interest in oncology research.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Agriculture: It may be used in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-chlorophenyl)-1H-1,3,4-triazol-2-yl)thio)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-methylphenyl)-1H-1,3,4-triazol-2-yl)thio)-: Similar structure but with a methyl group instead of a chlorine atom on the phenyl ring.

    Acetic acid, ((5-((9-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1-(4-fluorophenyl)-1H-1,3,4-triazol-2-yl)thio)-: Similar structure but with a fluorine atom instead of a chlorine atom on the phenyl ring.

Uniqueness

The presence of the chlorine atom on the phenyl ring and the specific arrangement of the indoloquinoxaline and triazole rings make this compound unique

Properties

CAS No.

116989-82-3

Molecular Formula

C25H16Cl2N6O2S

Molecular Weight

535.4 g/mol

IUPAC Name

2-[[5-[(9-chloroindolo[3,2-b]quinoxalin-6-yl)methyl]-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C25H16Cl2N6O2S/c26-14-5-8-16(9-6-14)33-21(30-31-25(33)36-13-22(34)35)12-32-20-10-7-15(27)11-17(20)23-24(32)29-19-4-2-1-3-18(19)28-23/h1-11H,12-13H2,(H,34,35)

InChI Key

GQBFYTCXYOJENU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC5=NN=C(N5C6=CC=C(C=C6)Cl)SCC(=O)O

Origin of Product

United States

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